molecular formula C5H9NO3 B13580374 3-Amino-4-(hydroxymethyl)oxolan-2-one CAS No. 40367-36-0

3-Amino-4-(hydroxymethyl)oxolan-2-one

Cat. No.: B13580374
CAS No.: 40367-36-0
M. Wt: 131.13 g/mol
InChI Key: HLELTZZXZVNOGS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Amino-4-(hydroxymethyl)oxolan-2-one (IUPAC name: (3R,4R)-3-amino-4-(hydroxymethyl)oxolan-2-one hydrochloride) is a γ-lactone derivative featuring an amino group at position 3 and a hydroxymethyl group at position 4 of the oxolane (tetrahydrofuran) ring. Its hydrochloride salt form (CAS: N/A; molecular formula: C₆H₁₀NO₃·HCl) is commercially available for research purposes .

Properties

CAS No.

40367-36-0

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

3-amino-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H9NO3/c6-4-3(1-7)2-9-5(4)8/h3-4,7H,1-2,6H2

InChI Key

HLELTZZXZVNOGS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)O1)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(hydroxymethyl)oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with carbonyl compounds in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-Amino-4-(hydroxymethyl)oxolan-2-one and related oxolan-2-one derivatives:

Compound Name Substituents Molecular Formula Key Features Source/Application
This compound 3-amino, 4-hydroxymethyl C₆H₁₀NO₃·HCl Hydrochloride salt; chiral centers at C3 and C4; potential bioactive properties Research chemicals (suppliers listed)
4-Hydroxy-5-(hydroxymethyl)oxolan-2-one 4-hydroxy, 5-hydroxymethyl C₅H₈O₄ Metabolite in human pathways; no amino group; higher polarity HMDB0033958 (metabolite database)
(3S)-3-Amino-4,4-dimethyloxolan-2-one 3-amino, 4,4-dimethyl C₆H₁₁NO₂ Steric hindrance from dimethyl group; reduced solubility Synthetic intermediate
4-Ethyl-4-(hydroxymethyl)oxolan-2-one 4-ethyl, 4-hydroxymethyl C₇H₁₂O₃ Lipophilic ethyl group; lactone ring stability Synthetic chemistry studies
Pilocarpine Hydrochloride 3-ethyl, 4-(imidazolylmethyl) C₁₁H₁₆N₂O₂·HCl Pharmacologically active (muscarinic agonist); complex substituents FDA-approved drug (VUITY)
5-(1H-Indol-3-yl)oxolan-2-one 5-indole substituent C₁₁H₉NO₂ Aromatic indole moiety; potential CNS activity Medicinal chemistry research
3-{[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one 3-(2-hydroxybenzylamino) C₁₁H₁₃NO₃ Aromatic and hydrogen-bonding groups; modified pharmacokinetics Specialty chemicals

Structural and Functional Analysis

Amino vs. Hydroxyl Substitutions
  • This compound: The amino group at C3 enhances hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes or receptors. The hydroxymethyl group at C4 adds polarity, improving aqueous solubility compared to non-polar analogs (e.g., 4,4-dimethyl derivative) .
Steric and Electronic Effects
  • This contrasts with the hydroxymethyl group in the target compound, which offers conformational flexibility .
  • Pilocarpine Hydrochloride: The imidazole ring and ethyl group confer potent cholinergic activity, highlighting how bulkier substituents can drive pharmacological efficacy compared to simpler amino/hydroxymethyl derivatives .

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